
4-Bromophenyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenyl butyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butyrate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromophenyl butyrate can be synthesized through the esterification reaction between 4-bromophenol and butyric acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromophenyl butyrate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 4-bromophenol and butyric acid.
Oxidation: The phenyl ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed to break the ester bond.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the phenyl ring.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl butyrates with different functional groups.
Hydrolysis: The major products are 4-bromophenol and butyric acid.
Oxidation: Various oxidized phenyl derivatives are formed depending on the specific oxidizing agent and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Bromophenyl butyrate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Materials Science: It is explored for use in the fabrication of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromophenyl butyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 4-bromophenol, which may interact with biological targets such as enzymes or receptors. The bromine atom on the phenyl ring can also participate in halogen bonding interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromophenyl acetate
- 4-Bromophenyl propionate
- 4-Bromophenyl valerate
Comparison
4-Bromophenyl butyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other similar compounds. The length of the carbon chain in the ester group influences the compound’s reactivity, solubility, and potential applications. For instance, this compound has a longer carbon chain compared to 4-Bromophenyl acetate, resulting in different solubility and reactivity profiles.
Eigenschaften
CAS-Nummer |
29052-06-0 |
|---|---|
Molekularformel |
C10H11BrO2 |
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
(4-bromophenyl) butanoate |
InChI |
InChI=1S/C10H11BrO2/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
PGUDBLNEUOQDEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


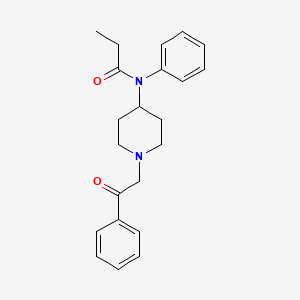

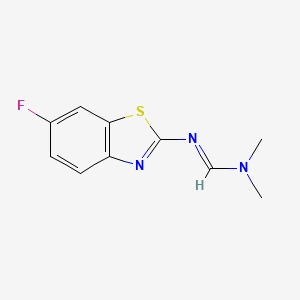
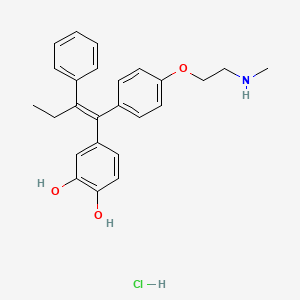

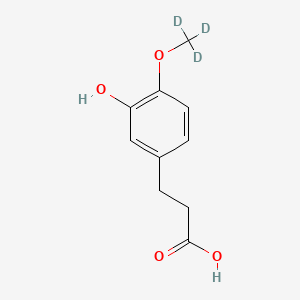
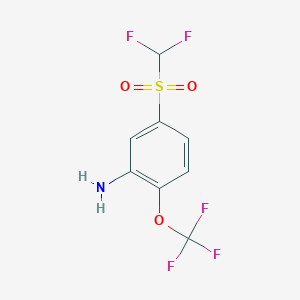
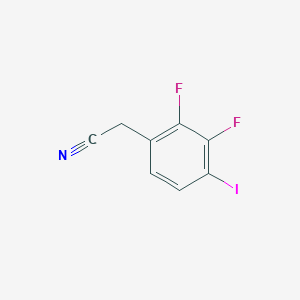
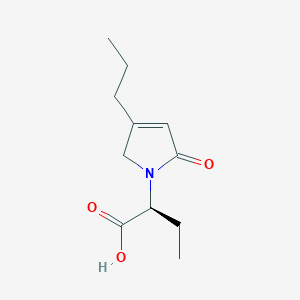
![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)

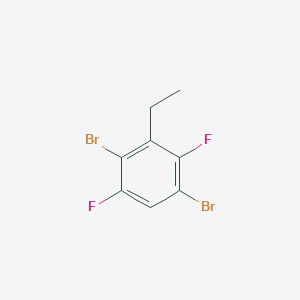
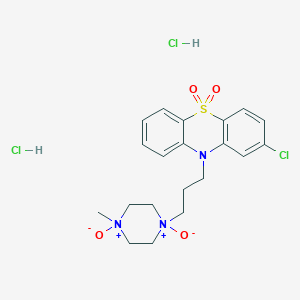
![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)
